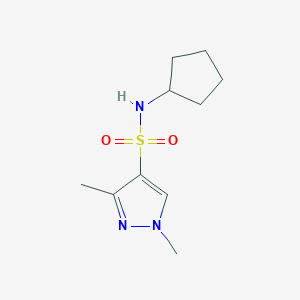

N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 899232-57-6) is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, and a cyclopropyl-sulfonamide moiety at position 4. Its molecular formula is C₈H₁₃N₃O₂S, with a molecular weight of 215.27 g/mol . The compound is used in pharmaceutical research, particularly as a synthetic intermediate or building block for bioactive molecules. Its cyclopropyl group enhances lipophilicity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

N-cyclopentyl-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-8-10(7-13(2)11-8)16(14,15)12-9-5-3-4-6-9/h7,9,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPFHDCFFGZPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopentylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the sulfonamide moiety.

Scientific Research Applications

Chemistry

N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a building block for synthesizing more complex molecules. The compound can participate in various chemical reactions, including:

- Substitution Reactions : Introducing functional groups to create diverse derivatives.

- Oxidation and Reduction : Modifying the compound's functional groups to enhance reactivity.

Biology

Research indicates that pyrazole sulfonamides exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, one study reported significant antiproliferative effects against U937 cells with IC50 values indicating potency.

- Antibacterial and Antifungal Properties : this compound has been evaluated for its effectiveness against pathogens such as Mycobacterium tuberculosis and various fungal strains .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for managing inflammatory diseases .

Medicine

The compound is being explored as a potential therapeutic agent due to its unique structural features. Its mechanism of action involves interaction with specific enzymes or receptors, modulating their activity and leading to various biological effects. Notable areas of research include:

- Lactate Dehydrogenase (LDH) Inhibition : Pyrazole-based compounds have been identified as potent inhibitors of LDH, which plays a crucial role in cancer metabolism. Lead compounds derived from this class have demonstrated promising results in inhibiting LDH activity in cancer cell lines .

Case Studies

Industry Applications

In addition to its research applications, this compound is utilized in the development of new materials with specific electronic or optical properties. The compound's unique structure allows it to be used as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide with related sulfonamide-pyrazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | C₈H₁₃N₃O₂S | 215.27 | 899232-57-6 | Cyclopropyl, 1,3-dimethyl pyrazole |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Parent) | C₅H₉N₃O₂S | 175.21 | 88398-53-2 | 1,3-dimethyl pyrazole |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide | C₅H₈ClN₃O₂S | 209.65 | 88398-46-3 | 5-chloro, 1,3-dimethyl pyrazole |

| 1,3-Dimethyl-N-(3-oxocyclohexyl)-1H-pyrazole-4-sulfonamide | C₁₁H₁₇N₃O₃S | 271.34 | - | 3-oxocyclohexyl, 1,3-dimethyl pyrazole |

| N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide | C₁₈H₁₈ClN₅O₃S | 419.88 | - | 4-chlorophenyl, pyridine, trimethyl pyrazole |

Key Observations :

- The parent compound (1,3-dimethyl-1H-pyrazole-4-sulfonamide) lacks the cyclopropyl group, resulting in lower molecular weight and simpler structure .

- 3-Oxocyclohexyl derivative incorporates a ketone-containing cyclohexane ring, enhancing steric bulk and polarity .

- Pyridine-linked analogs (e.g., ) demonstrate how heteroaromatic systems expand structural diversity and binding capabilities .

Biological Activity

N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with cyclopentyl and dimethyl groups. This unique structure contributes to its stability and interaction with biological targets. The sulfonamide moiety is known for its role in various pharmacological activities, enhancing the compound's potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are critical in various signaling pathways associated with cancer and inflammation. For instance, it has been evaluated against a 23-kinase panel, demonstrating selectivity towards the Akt family, which is pivotal in cell survival and metabolism .

- Signal Transduction Modulation : By modulating signal transduction pathways, this compound can influence cellular responses such as proliferation and apoptosis. Its interaction with molecular targets can lead to reduced phosphorylation of key proteins involved in oncogenic signaling .

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that compounds within the pyrazole class have significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of cancer cells with IC50 values that suggest potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies demonstrate its effectiveness against bacterial strains, suggesting applications in treating infections .

Anti-inflammatory Effects

This compound shows promise as an anti-inflammatory agent. The sulfonamide group is known to contribute to this activity by inhibiting pro-inflammatory cytokines .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 7.76 (cancer cells) |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | Structure | Limited activity due to lack of cyclopentyl group | Varies |

| N-cyclopentyl-1H-pyrazole-4-sulfonamide | Structure | Moderate activity; lacks methyl groups at positions 1 and 3 | Varies |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antiproliferative Studies : A study reported that this compound exhibited significant antiproliferative activity against U937 cells with an IC50 value indicating effective cytotoxicity without significant toxicity on normal cells .

- Kinase Inhibition : Another investigation demonstrated that the compound effectively inhibited Akt phosphorylation in prostate cancer cells, suggesting its potential role in cancer therapy .

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves:

- Pyrazole ring formation : Cyclocondensation of 1,3-diketones (e.g., acetylacetone) with hydrazines under acidic or basic conditions to form the pyrazole core .

- Sulfonylation : Reaction with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in the presence of a base like triethylamine to introduce the sulfonamide group .

- Cyclopentyl functionalization : Alkylation using cyclopentyl halides and a strong base (e.g., NaH) to attach the cyclopentyl moiety . Purity is ensured via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and connectivity (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, cyclopentyl protons as a multiplet at δ 1.5–2.0 ppm) .

- IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-N stretching) validate sulfonamide functionality .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₈N₃O₂S: 256.1118) .

Q. How is the solubility profile determined for this sulfonamide derivative?

Solubility is assessed using:

- HPLC/UV-Vis : Quantification in polar (water, DMSO) and nonpolar solvents (hexane) under standardized pH and temperature .

- Shake-flask method : Saturation concentrations measured via gravimetric analysis, with logP values calculated to predict lipid membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Mitigation involves:

- Dose-response standardization : Use a fixed substrate concentration (e.g., ATP at KM for kinase assays) and validate purity via HPLC (>95%) .

- Orthogonal assays : Confirm inhibition using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., viability in cancer cell lines) .

Q. How can computational modeling optimize this compound’s selectivity for target proteins?

- Molecular docking : Glide or AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinases). Focus on sulfonamide interactions with catalytic residues (e.g., hydrogen bonds to Arg513 in COX-2) .

- MD simulations : GROMACS or AMBER to assess binding stability (RMSD <2 Å over 100 ns) and identify conformational flexibility in the cyclopentyl group .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify off-target proteins .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity (% inhibition at 1 µM) .

- Metabolite tracking : Isotope-labeled (¹⁴C or ³H) compound to study metabolic stability in liver microsomes and identify sulfonamide cleavage products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.